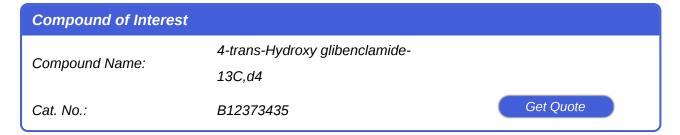


An In-depth Technical Guide to 4-trans-Hydroxy glibenclamide-13C,d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-trans-Hydroxy glibenclamide-13C,d4**, a key analytical tool in the study of the widely-used anti-diabetic drug, glibenclamide (also known as glyburide). This isotopically labeled metabolite serves as a crucial internal standard for quantitative bioanalytical assays, enabling precise and accurate pharmacokinetic and metabolic studies.

Core Compound Specifications

4-trans-Hydroxy glibenclamide-13C,d4 is the 4-trans-hydroxy metabolite of glibenclamide, labeled with carbon-13 and deuterium isotopes. This labeling provides a distinct mass signature, allowing it to be differentiated from its endogenous, unlabeled counterpart in mass spectrometry-based analyses.[1][2]

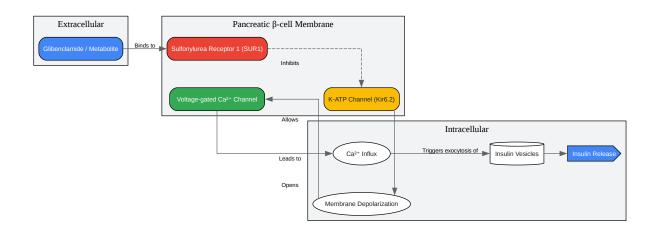


Property	Value	Reference
Chemical Name	5-chloro-N-[2-[4-[[[(1R,4R)-4-hydroxycyclohexyl]amino]carb onyl]amino]sulfonyl]phenyl]eth yl]-2-methoxy-benzamide-13C,d4	[1]
CAS Number	23155-00-2 (unlabeled)	[1]
Molecular Formula	C22 ¹³ CH24D4CIN3O6S	[1]
Molecular Weight	Approximately 515.0 g/mol	[1]
Appearance	White crystalline powder	[3]
Purity	≥97% (by HPLC)	[1][3]
Solubility	Soluble in DMSO and methanol	
Storage	-20°C for long-term storage	[3]

Mechanism of Action of the Parent Compound and its Metabolites

Glibenclamide and its active metabolites, including 4-trans-Hydroxy glibenclamide, exert their glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β -cells.[4][5] [6] This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels on the β -cell membrane.[4][5] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[4]





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Caption: Glibenclamide-mediated insulin secretion pathway. (Within 100 characters)

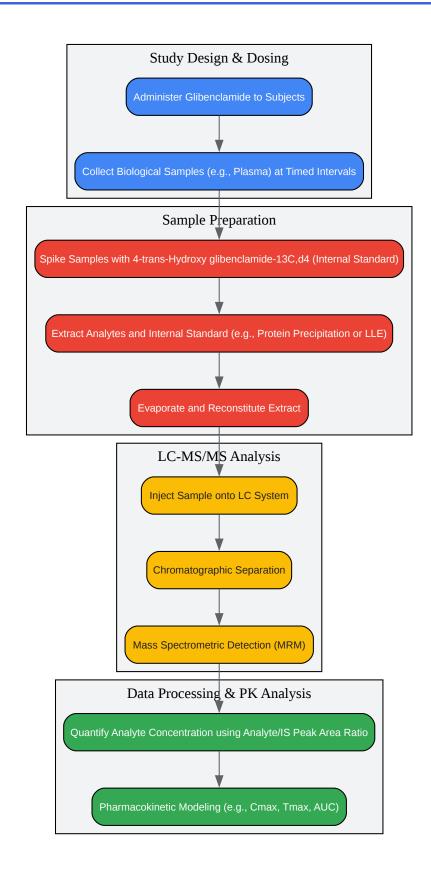
Application in Pharmacokinetic Studies

The primary application of **4-trans-Hydroxy glibenclamide-13C,d4** is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of glibenclamide and its metabolites in biological matrices such as plasma and urine.[7][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Experimental Workflow

A typical pharmacokinetic study workflow involving the use of **4-trans-Hydroxy glibenclamide- 13C,d4** as an internal standard is outlined below.





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Caption: Pharmacokinetic study workflow using a labeled internal standard. (Within 100 characters)

Experimental Protocols

The following is a synthesized, representative protocol for the quantification of glibenclamide and its metabolites in human plasma using **4-trans-Hydroxy glibenclamide-13C,d4** as an internal standard, based on methodologies described in the literature.[7][8][9][10]

Preparation of Stock and Working Solutions

- Analyte Stock Solution: Prepare a stock solution of unlabeled 4-trans-Hydroxy glibenclamide in methanol or DMSO at a concentration of 1 mg/mL.
- Internal Standard Stock Solution: Prepare a stock solution of **4-trans-Hydroxy glibenclamide-13C,d4** in methanol or DMSO at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a fixed concentration.

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample (calibration standard, QC, or unknown), add 10 μL of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.



- Reconstitute the dried extract in 100 μ L of the mobile phase.
- Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Parameter	Typical Conditions	
LC System	UHPLC or HPLC system	
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes)	
Flow Rate	0.3 - 0.5 mL/min	
Column Temperature	40°C	
Injection Volume	5 - 10 μL	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Source	Electrospray Ionization (ESI), positive mode	
MRM Transitions	Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.	
- Unlabeled Analyte	e.g., m/z 510.1 -> [product ion]	
- Labeled IS	e.g., m/z 515.1 -> [product ion]	

Pharmacokinetic Data of Glibenclamide

The following table summarizes key pharmacokinetic parameters of glibenclamide from a study in diabetic patients. These parameters are typically determined using methods that employ a



labeled internal standard like **4-trans-Hydroxy glibenclamide-13C,d4** for accurate quantification.

Parameter	Value (Mean ± SD or Range)	Reference
Tmax (Time to peak concentration)	1.62 - 2.09 hours	[11]
Cmax (Peak plasma concentration)	Dose-dependent	[12]
t½ (Elimination half-life)	4.42 - 8.08 hours	[11]
CL/f (Apparent oral clearance)	1.94 - 3.09 L/h	[11]
Vd/f (Apparent volume of distribution)	14.63 - 32.48 L	[11]

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